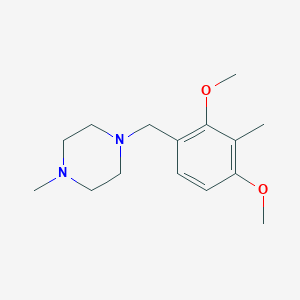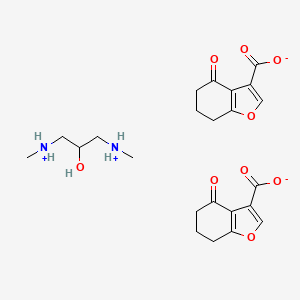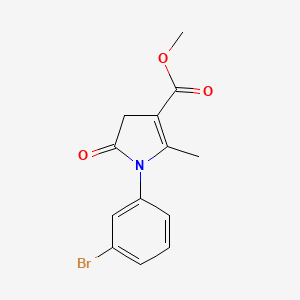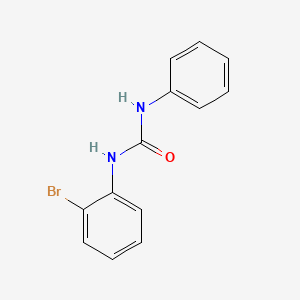
4-(4-ethoxybenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxazolone derivatives, including those with substituents such as ethoxybenzylidene and fluorophenyl groups, are of significant interest due to their diverse chemical and biological properties. These compounds are synthesized through various methods, often involving the condensation of amino acids or their derivatives with suitable reagents under specific conditions.
Synthesis Analysis
The synthesis of oxazolone derivatives typically involves Erlenmeyer conditions, utilizing acetic anhydride, sodium acetate, and aldehydes. For example, a study reported the synthesis of 4-(4-methoxybenzylidene)-2-substitutedphenyl-5(4H)-oxazolone derivatives using a similar approach (Biointerface Research in Applied Chemistry, 2020).
Molecular Structure Analysis
X-ray crystallography and spectroscopic techniques such as IR, NMR, and mass spectroscopy are commonly employed to elucidate the molecular structures of oxazolone derivatives. These studies reveal the planar nature of the oxazolone ring and its substituents, providing insights into the compound's molecular geometry and electronic structure.
Chemical Reactions and Properties
Oxazolone derivatives participate in various chemical reactions, including cycloadditions, nucleophilic substitutions, and tautomeric shifts. The reactivity is influenced by the substituents on the oxazolone ring, which can affect the electron distribution and stability of intermediates formed during reactions.
Physical Properties Analysis
The physical properties of oxazolone derivatives, such as solubility, melting points, and crystalline structure, are determined by their molecular structure. Substituents like ethoxy and fluorophenyl groups can significantly influence these properties by altering intermolecular interactions and molecular packing in the solid state.
Chemical Properties Analysis
Oxazolone derivatives exhibit a range of chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles. The presence of electron-withdrawing or electron-donating groups can modulate these properties, affecting the compound's behavior in chemical reactions.
For more specific information on "4-(4-ethoxybenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one," further research and targeted studies would be necessary. The cited study on related oxazolone derivatives provides a foundational understanding of the synthesis and characteristics of these compounds (Biointerface Research in Applied Chemistry, 2020).
properties
IUPAC Name |
(4Z)-4-[(4-ethoxyphenyl)methylidene]-2-(2-fluorophenyl)-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FNO3/c1-2-22-13-9-7-12(8-10-13)11-16-18(21)23-17(20-16)14-5-3-4-6-15(14)19/h3-11H,2H2,1H3/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNUBWKIHOHFFY-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-(4-ethoxybenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-ethyl-5-({4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1-piperazinyl}carbonyl)pyrimidine](/img/structure/B5677638.png)

![5-[(3-methylphenyl)amino]-5-oxopentanoic acid](/img/structure/B5677644.png)
![3-(1-ethyl-1H-imidazol-2-yl)-1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}piperidine](/img/structure/B5677651.png)

![9-[4-(4-fluorophenyl)butanoyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5677658.png)

![2-(1H-imidazol-2-yl)-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]benzamide](/img/structure/B5677680.png)
![(3R*,4S*)-4-cyclopropyl-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]pyrrolidin-3-amine](/img/structure/B5677690.png)


![5-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-piperidinone](/img/structure/B5677705.png)
![(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(4-chlorophenyl)methanone](/img/structure/B5677720.png)
![N-[(2-phenyl-1,3-oxazol-4-yl)methyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5677726.png)